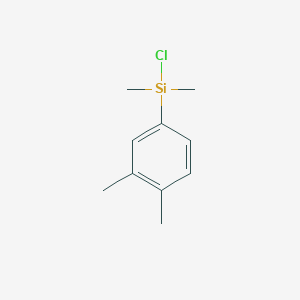
Chloro(3,4-dimethylphenyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3,4-dimethylphenyl)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClSi It is a derivative of silane, where a silicon atom is bonded to a chloro group, a 3,4-dimethylphenyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(3,4-dimethylphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Chloro(3,4-dimethylphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, such as alkenes or alkynes.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can convert the chloro group to a hydrogen or other substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used to facilitate these reactions. The reactions are usually performed under mild conditions, with temperatures ranging from room temperature to moderate heating.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chloro group.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds formed through the addition of the silicon-hydrogen bond across unsaturated carbon-carbon bonds.
Oxidation and Reduction: Products include silanols, siloxanes, and other reduced or oxidized organosilicon compounds.
Scientific Research Applications
Chloro(3,4-dimethylphenyl)dimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds
Materials Science: The compound is used in the development of silicon-based materials, including polymers and coatings. Its unique properties contribute to the thermal stability and mechanical strength of these materials.
Pharmaceuticals: In medicinal chemistry, this compound is used to modify drug molecules, potentially enhancing their stability, bioavailability, and pharmacokinetic properties.
Catalysis: The compound can be used as a ligand or precursor in the preparation of catalysts for various chemical reactions, including hydrosilylation and cross-coupling reactions.
Mechanism of Action
The mechanism of action of chloro(3,4-dimethylphenyl)dimethylsilane depends on the specific reaction or application. In substitution reactions, the chloro group is typically displaced by a nucleophile, forming a new silicon-carbon or silicon-heteroatom bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across an unsaturated carbon-carbon bond, facilitated by a catalyst. The molecular targets and pathways involved vary depending on the specific application, but generally, the silicon atom plays a central role in the reactivity and stability of the compound.
Comparison with Similar Compounds
Chloro(3,4-dimethylphenyl)dimethylsilane can be compared with other similar compounds, such as:
Chloro(dimethyl)phenylsilane: This compound has a phenyl group instead of a 3,4-dimethylphenyl group. The presence of the dimethyl groups in this compound can influence its reactivity and steric properties.
Chloro(trimethyl)silane: This compound has three methyl groups attached to the silicon atom. The absence of an aromatic group makes it less sterically hindered and potentially more reactive in certain reactions.
Chloro(3-chloropropyl)dimethylsilane: This compound has a 3-chloropropyl group instead of a 3,4-dimethylphenyl group
Properties
CAS No. |
42297-21-2 |
|---|---|
Molecular Formula |
C10H15ClSi |
Molecular Weight |
198.76 g/mol |
IUPAC Name |
chloro-(3,4-dimethylphenyl)-dimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-5-6-10(7-9(8)2)12(3,4)11/h5-7H,1-4H3 |
InChI Key |
PQUBNRNAFINGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[Si](C)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















